molecular formula C16H17BrClN3O3 B8814142 7-Bromo-6-chloro-3-(3-(3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one

7-Bromo-6-chloro-3-(3-(3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one

Cat. No. B8814142
M. Wt: 414.7 g/mol
InChI Key: LVASCWIMLIKXLA-UHFFFAOYSA-N
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Patent
US04252947

Procedure details

A methanolic potassium hydroxide solution (10 g of KOH/100 ml) was added to a suspension of the product of Step E in methanol and the mixture was stirred for 30 minutes at 20° C. The product was washed with methanol, then with water and was dried to obtain dextrorotary 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-acetonyl]-4(3H)-quinazolinone melting at 205° C. and having a specific rotation of [α]D20 =+7.5° (c=1% in dimethylformamide).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].Br.[Br:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:26])[N:10]([CH2:15][C:16]([CH2:18][CH:19]3[CH:24]([OH:25])[CH2:23][CH2:22][CH2:21][NH:20]3)=[O:17])[CH:11]=[N:12]2)=[CH:7][C:6]=1[Cl:27]>CO>[Br:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:26])[N:10]([CH2:15][C:16]([CH2:18][CH:19]3[CH:24]([OH:25])[CH2:23][CH2:22][CH2:21][NH:20]3)=[O:17])[CH:11]=[N:12]2)=[CH:7][C:6]=1[Cl:27] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrC1=C(C=C2C(N(C=NC2=C1)CC(=O)CC1NCCCC1O)=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The product was washed with methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and was dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C2C(N(C=NC2=C1)CC(=O)CC1NCCCC1O)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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